molecular formula C24H26N4O2S B2890639 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1173781-03-7

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide

Katalognummer: B2890639
CAS-Nummer: 1173781-03-7
Molekulargewicht: 434.56
InChI-Schlüssel: XUYJCHIQFBVMDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazoline core. This heterocyclic scaffold is substituted at position 2 with an isobutyl group and at position 5 with a thioacetamide moiety linked to a 4-methylbenzylamine group. Recent studies on analogous imidazo[1,2-c]quinazoline derivatives (e.g., compounds 19e and 27e) highlight their potency as α-glucosidase inhibitors, a therapeutic target for diabetes .

Eigenschaften

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15(2)12-20-23(30)28-22(26-20)18-6-4-5-7-19(18)27-24(28)31-14-21(29)25-13-17-10-8-16(3)9-11-17/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYJCHIQFBVMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic derivative belonging to the class of imidazoquinazoline compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The molecular formula of the compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 450.56 g/mol. It features a complex structure that includes an imidazoquinazoline moiety, which is significant for its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉N₄O₃S
Molecular Weight450.56 g/mol
CAS Number1173761-73-3

The primary biological activity of this compound is attributed to its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes are critical targets in cancer therapy due to their involvement in cellular signaling pathways that regulate cell growth and survival.

  • PI3K Inhibition : By inhibiting PI3K, the compound disrupts the signaling pathways that promote cell proliferation and survival in cancer cells.
  • HDAC Inhibition : The inhibition of HDAC leads to increased acetylation of histones, resulting in altered gene expression that can induce apoptosis in cancer cells.

Biological Activity and Efficacy

Research studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Reference
Colon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01
Pancreatic Adenocarcinoma0.051 - 0.066

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro cytotoxicity assays have shown that the compound significantly inhibits the growth of cancer cells while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic index.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the side chains of the imidazoquinazoline structure can enhance or reduce biological activity, emphasizing the importance of specific functional groups for optimal efficacy.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound to PI3K and HDAC, supporting its potential as a dual inhibitor in cancer treatment protocols.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazo[1,2-c]quinazoline Derivatives

The closest structural analogs are imidazo[1,2-c]quinazoline-based acetamides. Key examples include:

  • N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide (CAS 1053076-14-4, ): Substituents: 2-isopropyl (core), 3,4-dimethoxyphenyl (side chain). Molecular weight: 452.5 g/mol vs. the target compound’s ~478.6 g/mol (estimated). The 4-methylbenzyl substituent (target) versus 3,4-dimethoxyphenyl (analog) could alter binding affinity due to steric and electronic differences.
  • 2-(4-((Benzo[4,5]imidazo[1,2-c]quinazolin-6-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide (27e) ( ):
    • Bioactivity: IC₅₀ = 0.86 ± 0.05 µM against yeast α-glucosidase .
    • Structural divergence: Incorporation of a triazole spacer and benzoimidazo[1,2-c]quinazoline core.
    • Relevance: The target compound’s simpler structure (lacking a triazole moiety) may reduce synthetic complexity while retaining critical pharmacophoric elements (thioacetamide, heterocyclic core).

Triazino[5,6-b]indole Acetamides ( )

Compounds 23–27 in share the thioacetamide motif but replace the imidazoquinazoline core with a triazino[5,6-b]indole system. Key distinctions:

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Purity: 95% (similar to typical imidazoquinazoline derivatives). Substituents: Bromophenyl and methyl-triazinoindole groups.

1,3,4-Thiadiazole Derivatives ( )

Compounds 5e–5m feature a 1,3,4-thiadiazole core with variable thioether and phenoxyacetamide substituents:

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Melting point: 132–134°C (vs. imidazoquinazolines, which typically exhibit higher melting points due to rigidity). Yield: 74–88%, indicating robust synthetic accessibility. Functional comparison: The thiadiazole core’s electron-deficient nature contrasts with the imidazoquinazoline’s aromaticity, suggesting divergent target preferences.

Pyrazolo-Benzothiazine and Other Heterocycles ( )

  • 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ( ): Substituents: Fluorobenzyl group (electron-withdrawing) vs. methylbenzyl (target compound).

Critical Analysis

  • Structure-Activity Relationships (SAR) : The imidazoquinazoline core appears critical for α-glucosidase inhibition, as seen in 27e . Substituents at position 2 (alkyl groups) and the thioacetamide side chain modulate potency and selectivity.
  • Synthetic Feasibility : Thioacetamide-linked compounds generally exhibit high purity (>95%) across diverse cores, suggesting reliable coupling reactions .
  • Unresolved Questions: Direct bioactivity data for the target compound are lacking.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Formation of the imidazo[1,2-c]quinazolinone core via cyclization of substituted quinazoline precursors under reflux with acetic acid (common for heterocyclic systems) .
  • Step 2 : Introduction of the thioether linkage using a nucleophilic substitution reaction (e.g., coupling with a thiol-containing intermediate) under inert atmosphere and controlled pH (~7–9) to avoid oxidation .
  • Step 3 : Acetamide functionalization via amide coupling using carbodiimide catalysts (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are refined using Design of Experiments (DoE) to maximize yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of substitutions (e.g., thioether linkage at C5 of the imidazo-quinazolinone) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C27_{27}H29_{29}N5_5O2_2S) with <2 ppm error .
  • X-ray Crystallography : Resolves conformational details (e.g., planarity of the fused ring system) if single crystals are obtainable .
  • HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and gradient elution .

Q. What solubility and stability challenges arise during in vitro assays, and how are they addressed?

  • Challenges :

  • Low aqueous solubility due to hydrophobic moieties (e.g., isobutyl, 4-methylbenzyl).
  • pH-dependent degradation of the thioether bond in acidic/oxidative conditions .
    • Solutions :
  • Use DMSO stock solutions (<0.1% v/v in assays) to minimize solvent interference.
  • Stabilize with antioxidants (e.g., ascorbic acid) in buffer systems .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic route optimization?

  • Approach :

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states for key steps (e.g., cyclization energy barriers) .
  • Machine Learning (ML) : Trains on PubChem reaction datasets to predict optimal catalysts/solvents for amide coupling .
  • Molecular Dynamics (MD) : Simulates solubility by calculating partition coefficients (logP) and polar surface area (PSA) .

Q. How to resolve contradictions in biological activity data across assay platforms (e.g., enzymatic vs. cell-based)?

  • Analysis Framework :

  • Orthogonal Assays : Compare IC50_{50} values in enzyme inhibition (e.g., kinase assays) vs. cytotoxicity (MTT assays) to identify off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if poor cell-based activity stems from rapid hepatic clearance .
  • SAR Studies : Modify the 4-methylbenzyl or isobutyl groups to isolate pharmacophore contributions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methods :

  • SPR Biosensing : Quantifies binding affinity to target proteins (e.g., kinases) in real-time .
  • CRISPR-Cas9 Knockout : Confirms target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Cryo-EM : Visualizes compound-protein interactions at near-atomic resolution if co-crystals form .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.